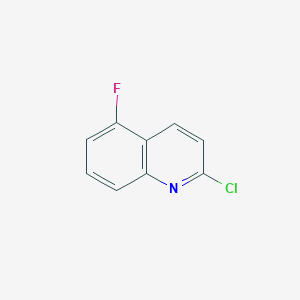

2-クロロ-5-フルオロキノリン

説明

2-Chloro-5-fluoroquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-5-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

フルオロ化キノリンの合成

2-クロロ-5-フルオロキノリン: は、様々なフルオロ化キノリンの合成における貴重な前駆体です。 これらの化合物は、環化反応や環状付加反応、ハロゲン原子の置換反応、または直接フッ素化によって合成されます 。 キノリンへのフッ素原子の導入は、その生物活性を高め、ユニークな特性をもたらすことが知られています .

医薬品化学:抗菌剤

医薬品化学では、2-クロロ-5-フルオロキノリン誘導体は、その抗菌特性について研究されています。 キノリン環系は、合成抗マラリア薬のコア構造として役立ち、フッ素原子の添加は、その有効性を向上させることが示されています .

酵素阻害

2-クロロ-5-フルオロキノリンから誘導されたものを含むキノリン化合物は、様々な酵素の阻害剤として作用します。 この特性は、関節リウマチや乾癬などの病気の治療薬開発において活用されています .

抗腫瘍薬

この化合物の誘導体は、移植医学や心臓病の治療に使用される抗腫瘍薬に応用されています。 例えば、ブレキナー®とその類似体は、注目すべき例です .

農業

2-クロロ-5-フルオロキノリンを使用して合成されたフルオロ化キノリンは、農業において利用されています。 これらは、殺虫剤や除草剤の成分として役立ち、作物を害虫や病気から保護するのに役立ちます .

材料科学:液晶

材料科学では、2-クロロ-5-フルオロキノリンは、液晶の成分の製造に使用されています。 これらの材料は、電子機器のディスプレイに不可欠であり、フルオロ化キノリンのユニークな特性は、この用途に適しています .

染料工業

この化合物は、シアニン染料の合成における主要な成分でもあります。 これらの染料は、その安定性と鮮やかな色のため、商業生産で広く使用されています .

新規薬物開発

最近の研究では、2-クロロ-5-フルオロキノリンが新規薬物開発における可能性を秘めていることが明らかになっています。 その誘導体は、様々な生物活性についてスクリーニングされており、新規治療薬の発見につながる可能性があります .

作用機序

Target of Action

The primary targets of 2-Chloro-5-fluoroquinoline, like other quinolines, are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

2-Chloro-5-fluoroquinoline inhibits bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This unique mechanism of action allows 2-Chloro-5-fluoroquinoline to be effective against strains resistant to many other classes of antibacterials .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-5-fluoroquinoline involve the reduction of the compound to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This process is catalyzed by MnpA, a NADPH-dependent nitroreductase . The ring-cleavage reaction of 2-Chloro-5-fluoroquinoline degradation is likely facilitated by MnpC, an aminohydroquinone dioxygenase .

Pharmacokinetics

They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .

Result of Action

The result of 2-Chloro-5-fluoroquinoline’s action is the inhibition of bacterial growth by preventing DNA replication. This leads to the death of the bacterial cells, thereby treating the infection .

Action Environment

The action of 2-Chloro-5-fluoroquinoline, like other quinolones, can be influenced by environmental factors. It’s worth noting that quinolones are generally considered environmentally benign .

生化学分析

Biochemical Properties

2-Chloro-5-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with enzymes such as DNA gyrase and topoisomerase IV disrupts bacterial DNA replication and transcription processes . Additionally, 2-Chloro-5-fluoroquinoline can bind to proteins involved in cell signaling pathways, affecting their function and leading to altered cellular responses .

Cellular Effects

The effects of 2-Chloro-5-fluoroquinoline on different cell types and cellular processes are profound. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death . In mammalian cells, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for cell signaling . This modulation can result in changes in gene expression profiles and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, 2-Chloro-5-fluoroquinoline exerts its effects through several mechanisms. It binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . The compound also interacts with various proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, either by directly affecting transcription factors or by altering signaling pathways that regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5-fluoroquinoline can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to 2-Chloro-5-fluoroquinoline can lead to adaptive responses in cells, such as the upregulation of efflux pumps in bacteria, which reduce the compound’s efficacy . Additionally, in vitro and in vivo studies have demonstrated that the compound can have long-term effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Chloro-5-fluoroquinoline vary with different dosages in animal models. At low doses, the compound exhibits antibacterial activity without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and toxicity increases disproportionately .

Metabolic Pathways

2-Chloro-5-fluoroquinoline is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups to the compound, making it more water-soluble and easier to excrete . The compound can also affect metabolic fluxes by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For example, it can inhibit enzymes involved in nucleotide synthesis, thereby reducing the availability of nucleotides for DNA replication .

Transport and Distribution

Within cells and tissues, 2-Chloro-5-fluoroquinoline is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters and binding proteins that facilitate its movement within the cell . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it is metabolized and excreted .

Subcellular Localization

The subcellular localization of 2-Chloro-5-fluoroquinoline is influenced by its chemical properties and interactions with cellular components. It can localize to the nucleus, where it interacts with DNA and nuclear proteins . The compound can also be found in the cytoplasm, where it affects various signaling pathways and metabolic processes . Post-translational modifications and targeting signals can direct the compound to specific cellular compartments, enhancing its activity and function .

特性

IUPAC Name |

2-chloro-5-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVJVNBPDLHVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717070 | |

| Record name | 2-Chloro-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455955-27-8 | |

| Record name | 2-Chloro-5-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455955-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(oxan-4-yl)methyl]cyclohexanamine](/img/structure/B1465714.png)

![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid](/img/structure/B1465719.png)

![4-[2-(4-Methoxybenzylamino)ethyl]phenol](/img/structure/B1465722.png)

![6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1465731.png)